Cas no 2875046-31-2 ((R,R)-VVD-118313)

(R,R)-VVD-118313 structure
(R,R)-VVD-118313 structure
商品名:(R,R)-VVD-118313
CAS番号:2875046-31-2
MF:C19H22Cl2N2O3S
メガワット:429.36
CID:5518680
PubChem ID:168446364

(R,R)-VVD-118313 化学的及び物理的性質

名前と識別子

    • (R,R)-VVD-118313
    • 2875046-31-2
    • 1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one
    • インチ: 1S/C19H22Cl2N2O3S/c1-27(25,26)23-10-8-14(12-23)4-7-19(24)22-9-2-3-16(13-22)15-5-6-17(20)18(21)11-15/h5-6,11,14,16H,2-3,8-10,12-13H2,1H3/t14-,16-/m0/s1
    • InChIKey: OUPVMVHXMWBFDP-HOCLYGCPSA-N
    • ほほえんだ: C(N1CCC[C@H](C2C=CC(=C(C=2)Cl)Cl)C1)(=O)C#C[C@H]1CCN(C1)S(=O)(=O)C

計算された属性

  • せいみつぶんしりょう: 428.0728191g/mol
  • どういたいしつりょう: 428.0728191g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 724
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 66.1Ų

(R,R)-VVD-118313 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-151385A-5mg
(R,R)-VVD-118313
2875046-31-2 99.54%
5mg
¥8000 2024-07-20
Ambeed
A1949794-1mg
(R,R)-VVD-118313
2875046-31-2 98%
1mg
$270.0 2025-02-27
MedChemExpress
HY-151385A-1mg
(R,R)-VVD-118313
2875046-31-2 99.54%
1mg
¥2700 2024-07-20
Ambeed
A1949794-10mg
(R,R)-VVD-118313
2875046-31-2 98%
10mg
$1280.0 2025-02-27
MedChemExpress
HY-151385A-10mg
(R,R)-VVD-118313
2875046-31-2 99.54%
10mg
¥12800 2023-08-31
Ambeed
A1949794-5mg
(R,R)-VVD-118313
2875046-31-2 98%
5mg
$800.0 2025-02-27

(R,R)-VVD-118313 関連文献

(R,R)-VVD-118313に関する追加情報

Latest Research Insights on (R,R)-VVD-118313 and Compound 2875046-31-2 in Chemical Biology and Medicine

The chemical compound 2875046-31-2 and its derivative (R,R)-VVD-118313 have recently garnered significant attention in the field of chemical biology and medicinal research. These molecules are being investigated for their potential therapeutic applications, particularly in targeting specific biochemical pathways implicated in various diseases. This research brief aims to synthesize the latest findings related to these compounds, highlighting their mechanisms of action, efficacy, and potential clinical applications.

Recent studies have focused on the structural and functional characterization of 2875046-31-2, a small molecule with a unique chemical scaffold. Researchers have identified its ability to modulate key enzymatic activities, making it a promising candidate for drug development. The enantiomerically pure form, (R,R)-VVD-118313, has shown enhanced selectivity and potency in preclinical models, particularly in the context of neurodegenerative disorders and cancer. These findings underscore the importance of stereochemistry in optimizing drug efficacy and minimizing off-target effects.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers elucidated the binding mechanism of (R,R)-VVD-118313 to its target protein, revealing a high-affinity interaction that disrupts pathogenic signaling cascades. The study employed X-ray crystallography and molecular dynamics simulations to provide atomic-level insights into the compound's mode of action. These structural insights are expected to guide the design of next-generation analogs with improved pharmacokinetic properties.

Another area of active research involves the pharmacokinetic and pharmacodynamic profiling of 2875046-31-2 and (R,R)-VVD-118313. Recent in vivo studies have demonstrated favorable bioavailability and tissue distribution patterns, with minimal toxicity observed at therapeutic doses. These properties position the compounds as viable candidates for further clinical development. However, challenges remain in optimizing their metabolic stability and overcoming potential drug-drug interactions, which are currently under investigation.

The therapeutic potential of these compounds extends beyond their initial indications. Emerging data suggest that (R,R)-VVD-118313 may also exhibit anti-inflammatory and immunomodulatory effects, opening new avenues for treating autoimmune diseases. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore these applications, with several patents filed in the past year to protect novel formulations and methods of use.

In conclusion, the latest research on 2875046-31-2 and (R,R)-VVD-118313 highlights their promising role in advancing chemical biology and drug discovery. While significant progress has been made in understanding their mechanisms and optimizing their properties, further studies are needed to fully realize their therapeutic potential. The ongoing research efforts are expected to yield valuable insights that could translate into innovative treatments for a range of diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2875046-31-2)(R,R)-VVD-118313
A1025167
清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):243.0/720.0/1152.0